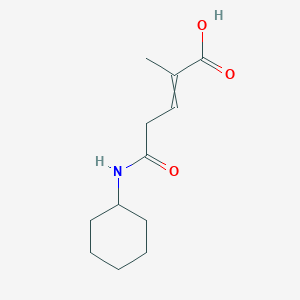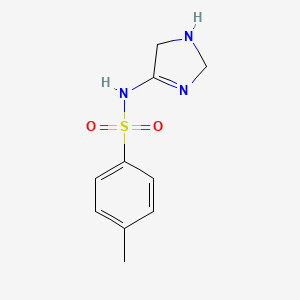![molecular formula C12H22O3Si B12600360 Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate CAS No. 649772-34-9](/img/structure/B12600360.png)
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate is an organic compound with the molecular formula C12H22O3Si It is a derivative of cyclopentene, featuring a trimethylsilyl group and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often include the use of an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as distillation and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentenone derivatives.
Reduction: Reduction reactions can yield cyclopentanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopentenone and cyclopentanol derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Research is ongoing to explore its use in drug development, particularly for cancer treatment.
Industry: It serves as an intermediate in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl cyclopent-2-en-1-ylacetate
- Trimethylsilyl cyclopent-2-en-1-ylacetate
- Cyclopent-2-en-1-yl acetate
Uniqueness
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate is unique due to the presence of both a trimethylsilyl group and an ethyl acetate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various synthetic applications .
Propiedades
Número CAS |
649772-34-9 |
|---|---|
Fórmula molecular |
C12H22O3Si |
Peso molecular |
242.39 g/mol |
Nombre IUPAC |
ethyl 2-(1-trimethylsilyloxycyclopent-2-en-1-yl)acetate |
InChI |
InChI=1S/C12H22O3Si/c1-5-14-11(13)10-12(8-6-7-9-12)15-16(2,3)4/h6,8H,5,7,9-10H2,1-4H3 |
Clave InChI |
QTWVJASZBRBNLI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CCC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


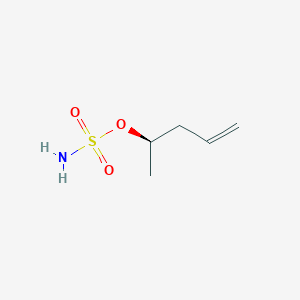
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
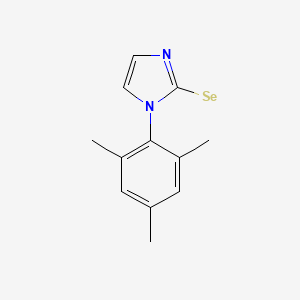
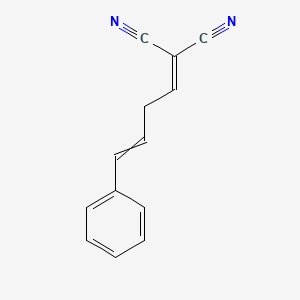


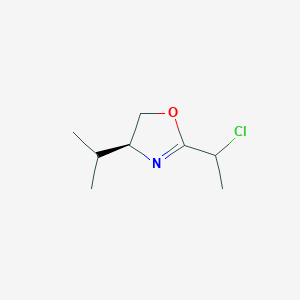
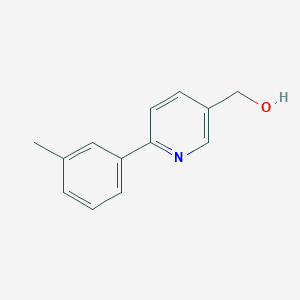
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
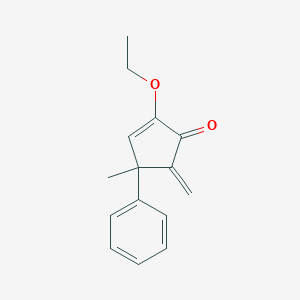
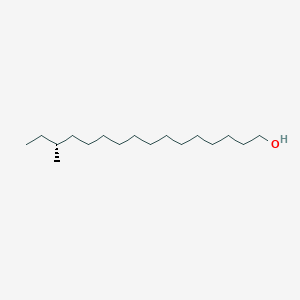
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
